molecular formula C13H18FNO3 B2971020 Tert-butyl 2-amino-3-ethoxy-6-fluorobenzoate CAS No. 2248279-52-7

Tert-butyl 2-amino-3-ethoxy-6-fluorobenzoate

Cat. No.: B2971020
CAS No.: 2248279-52-7
M. Wt: 255.289
InChI Key: VJFDMEJMJNUJMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-amino-3-ethoxy-6-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, an amino group, an ethoxy group, and a fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-3-ethoxy-6-fluorobenzoate typically involves multi-step organic reactions. One common method is the esterification of 2-amino-3-ethoxy-6-fluorobenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Another approach involves the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a metal catalyst to achieve the esterification of the corresponding benzoic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the benzoic acid derivative, providing a more sustainable and scalable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-3-ethoxy-6-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for ester hydrolysis.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used; for example, replacing the amino group with an alkyl group forms an alkylated benzoate.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Hydrolysis: Formation of 2-amino-3-ethoxy-6-fluorobenzoic acid and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl 2-amino-3-ethoxy-6-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-ethoxy-6-fluorobenzoate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the amino group allows it to form hydrogen bonds or ionic interactions with biological molecules, while the ester group can undergo hydrolysis to release active metabolites .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-amino-3-ethoxybenzoate: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    Tert-butyl 2-amino-6-fluorobenzoate: Lacks the ethoxy group, which may influence its solubility and interaction with other molecules.

    Ethyl 2-amino-3-ethoxy-6-fluorobenzoate: Has an ethyl ester group instead of a tert-butyl ester, which may affect its stability and reactivity.

Uniqueness

Tert-butyl 2-amino-3-ethoxy-6-fluorobenzoate is unique due to the combination of functional groups it possesses. The presence of the tert-butyl ester group provides steric hindrance, which can influence the compound’s reactivity and stability. The fluorine atom enhances its electron-withdrawing properties, affecting its chemical behavior and potential biological activity .

Properties

IUPAC Name

tert-butyl 2-amino-3-ethoxy-6-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO3/c1-5-17-9-7-6-8(14)10(11(9)15)12(16)18-13(2,3)4/h6-7H,5,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFDMEJMJNUJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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